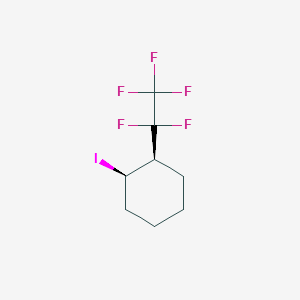
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane is an organofluorine compound with the molecular formula C8H10F5I and a molecular weight of 328.06 g/mol . This compound is characterized by the presence of an iodine atom and a pentafluoroethyl group attached to a cyclohexane ring. It is primarily used in research and development, particularly in the field of proteomics .
準備方法
The synthesis of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane typically involves the iodination of a cyclohexane derivative. One common method includes the reaction of cyclohexane with iodine and a fluorinating agent under controlled conditions. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields.
化学反応の分析
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different cyclohexane derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the iodine atom or the cyclohexane ring.
Addition Reactions: The pentafluoroethyl group can participate in addition reactions with electrophiles or nucleophiles, leading to the formation of new compounds.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: Research involving this compound explores its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
作用機序
The mechanism of action of cis-1-Iodo-2-(pentafluoroethyl)cyclohexane involves its interaction with molecular targets through its iodine and pentafluoroethyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The pentafluoroethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological applications .
類似化合物との比較
cis-1-Iodo-2-(pentafluoroethyl)cyclohexane can be compared with other similar compounds, such as:
cis-1-Iodo-2-(trifluoroethyl)cyclohexane: This compound has a trifluoroethyl group instead of a pentafluoroethyl group, resulting in different chemical properties and reactivity.
cis-1-Bromo-2-(pentafluoroethyl)cyclohexane: The bromine atom in this compound can lead to different substitution and addition reactions compared to the iodine atom in this compound.
The uniqueness of this compound lies in its specific combination of iodine and pentafluoroethyl groups, which confer distinct chemical and physical properties that are valuable in research and industrial applications.
特性
CAS番号 |
38787-68-7 |
|---|---|
分子式 |
C8H10F5I |
分子量 |
328.06 g/mol |
IUPAC名 |
(1S,2S)-1-iodo-2-(1,1,2,2,2-pentafluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H10F5I/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChIキー |
DSLYPUILDQBYTC-RITPCOANSA-N |
SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
異性体SMILES |
C1CC[C@@H]([C@@H](C1)C(C(F)(F)F)(F)F)I |
正規SMILES |
C1CCC(C(C1)C(C(F)(F)F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















